molecular formula C18H17NO4 B2697635 N-([2,2'-bifuran]-5-ylmethyl)-2-phenoxypropanamide CAS No. 2034436-75-2

N-([2,2'-bifuran]-5-ylmethyl)-2-phenoxypropanamide

Cat. No.: B2697635
CAS No.: 2034436-75-2
M. Wt: 311.337
InChI Key: CAEORVPDQSTLJN-UHFFFAOYSA-N
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Description

N-([2,2’-bifuran]-5-ylmethyl)-2-phenoxypropanamide is an organic compound that features a bifuran moiety linked to a phenoxypropanamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-2-phenoxypropanamide can be achieved through a multi-step process involving the formation of the bifuran moiety followed by amide bond formation. One approach involves the reaction of 5-bromofuran-2-carbaldehyde with (5-formylfuran-2-yl)boronic acid in the presence of a palladium catalyst and a base such as potassium carbonate in dioxane . The resulting bifuran aldehyde can then be reacted with 2-phenoxypropanoic acid and an amine under amide coupling conditions, typically using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DMT (dimethylaminopyridine) in the presence of a base .

Industrial Production Methods

Industrial production of N-([2,2’-bifuran]-5-ylmethyl)-2-phenoxypropanamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of microwave-assisted synthesis to reduce reaction times and improve efficiency . Additionally, the use of continuous flow reactors could be explored to scale up the production process while maintaining control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-([2,2’-bifuran]-5-ylmethyl)-2-phenoxypropanamide can undergo various types of chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized to form bifuran dicarboxylic acids.

    Reduction: The carbonyl group in the amide can be reduced to form corresponding amines.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Bifuran dicarboxylic acids.

    Reduction: Corresponding amines.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)-2-phenoxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bifuran moiety may facilitate binding to these targets, while the phenoxypropanamide structure can modulate the compound’s activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([2,2’-bifuran]-5-ylmethyl)-2-phenoxypropanamide is unique due to the combination of the bifuran moiety with the phenoxypropanamide structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[[5-(furan-2-yl)furan-2-yl]methyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-13(22-14-6-3-2-4-7-14)18(20)19-12-15-9-10-17(23-15)16-8-5-11-21-16/h2-11,13H,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAEORVPDQSTLJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=C(O1)C2=CC=CO2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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